REACTION_CXSMILES
|
C(OC(=O)[N:7]([CH2:14][CH:15]([N:17]1[CH2:22][CH2:21][N:20]([C:23]2[C:32]3[O:31][CH2:30][CH2:29][O:28][C:27]=3[CH:26]=[CH:25][CH:24]=2)[CH2:19][CH2:18]1)[CH3:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)(C)(C)C.Cl>C(O)C>[O:28]1[C:27]2[CH:26]=[CH:25][CH:24]=[C:23]([N:20]3[CH2:21][CH2:22][N:17]([CH:15]([CH3:16])[CH2:14][NH:7][C:8]4[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=4)[CH2:18][CH2:19]3)[C:32]=2[O:31][CH2:30][CH2:29]1
|
Name
|
Compound VII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C1=NC=CC=C1)CC(C)N1CCN(CC1)C1=CC=CC=2OCCOC21)=O
|
Name
|
crude oil
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
in portions, and the mixture is stirred at ambient temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is refluxed for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum to a small volume (˜100 mL) until product
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
ADDITION
|
Details
|
Ether (100 mL) is added slowly
|
Type
|
CUSTOM
|
Details
|
to resulting slurry
|
Type
|
FILTRATION
|
Details
|
Slightly gray crystals are filtered
|
Type
|
WASH
|
Details
|
washed with ethanol/ether (50:50) mixture
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC2=C1C=CC=C2N2CCN(CC2)C(CNC2=NC=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.2 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(=O)[N:7]([CH2:14][CH:15]([N:17]1[CH2:22][CH2:21][N:20]([C:23]2[C:32]3[O:31][CH2:30][CH2:29][O:28][C:27]=3[CH:26]=[CH:25][CH:24]=2)[CH2:19][CH2:18]1)[CH3:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)(C)(C)C.Cl>C(O)C>[O:28]1[C:27]2[CH:26]=[CH:25][CH:24]=[C:23]([N:20]3[CH2:21][CH2:22][N:17]([CH:15]([CH3:16])[CH2:14][NH:7][C:8]4[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=4)[CH2:18][CH2:19]3)[C:32]=2[O:31][CH2:30][CH2:29]1
|
Name
|
Compound VII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C1=NC=CC=C1)CC(C)N1CCN(CC1)C1=CC=CC=2OCCOC21)=O
|
Name
|
crude oil
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
in portions, and the mixture is stirred at ambient temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is refluxed for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum to a small volume (˜100 mL) until product
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
ADDITION
|
Details
|
Ether (100 mL) is added slowly
|
Type
|
CUSTOM
|
Details
|
to resulting slurry
|
Type
|
FILTRATION
|
Details
|
Slightly gray crystals are filtered
|
Type
|
WASH
|
Details
|
washed with ethanol/ether (50:50) mixture
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC2=C1C=CC=C2N2CCN(CC2)C(CNC2=NC=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.2 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |